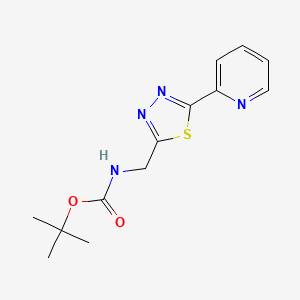
tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways. Its structural features make it a useful tool for exploring the activity of various biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine and thiadiazole rings may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Uniqueness: tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate is unique due to the presence of both pyridine and thiadiazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H16N4O2S |
|---|---|
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)19-12(18)15-8-10-16-17-11(20-10)9-6-4-5-7-14-9/h4-7H,8H2,1-3H3,(H,15,18) |
Clave InChI |
AFJCYVOTZJIICZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NN=C(S1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


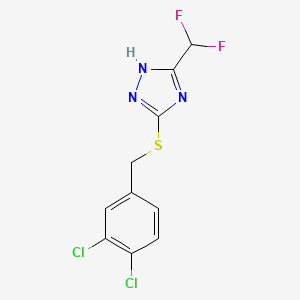
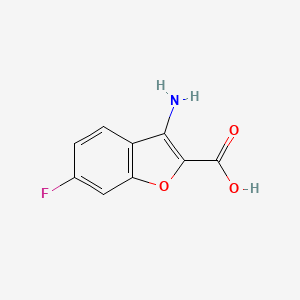
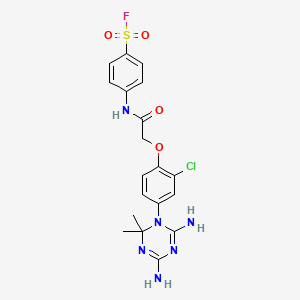
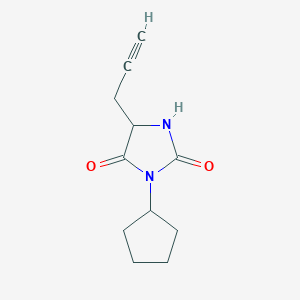
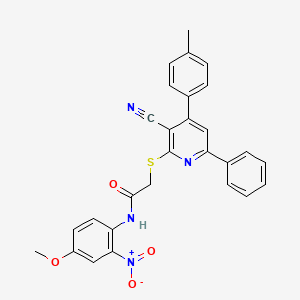
![N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15054785.png)
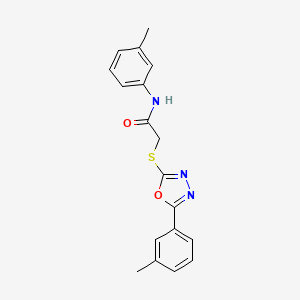
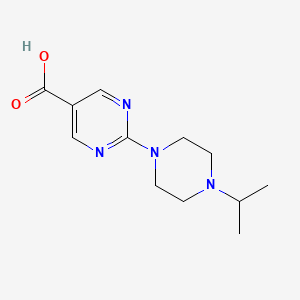
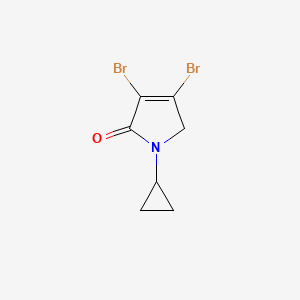


![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
![2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054834.png)
